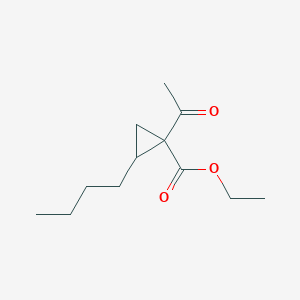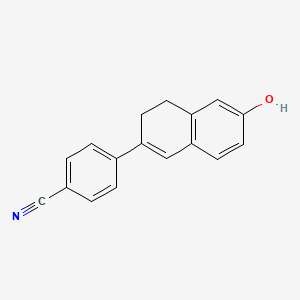
4-(6-Hydroxy-3,4-dihydronaphthalen-2-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6-Hydroxy-3,4-dihydronaphthalen-2-yl)benzonitrile is an organic compound that features a naphthalene ring system with a hydroxy group and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Hydroxy-3,4-dihydronaphthalen-2-yl)benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-hydroxy-3,4-dihydro-1(2H)-naphthalenone and 4-cyanophenol.
Reaction Conditions: The key step involves the formation of the naphthalene ring system through a cyclization reaction. This can be achieved using various catalysts and solvents under controlled temperature and pressure conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(6-Hydroxy-3,4-dihydronaphthalen-2-yl)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or quinones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or quinones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(6-Hydroxy-3,4-dihydronaphthalen-2-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(6-Hydroxy-3,4-dihydronaphthalen-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including oxidative stress response, signal transduction, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-3,4-dihydro-1(2H)-naphthalenone: A precursor in the synthesis of the target compound.
4-Cyanophenol: Another precursor used in the synthesis.
Naphthalene Derivatives: Compounds with similar naphthalene ring systems but different functional groups.
Uniqueness
4-(6-Hydroxy-3,4-dihydronaphthalen-2-yl)benzonitrile is unique due to its specific combination of a hydroxy group and a benzonitrile moiety on the naphthalene ring system. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
95080-20-9 |
|---|---|
Molecular Formula |
C17H13NO |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
4-(6-hydroxy-3,4-dihydronaphthalen-2-yl)benzonitrile |
InChI |
InChI=1S/C17H13NO/c18-11-12-1-3-13(4-2-12)14-5-6-16-10-17(19)8-7-15(16)9-14/h1-4,7-10,19H,5-6H2 |
InChI Key |
ODTRGKKEXHBARG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)O)C=C1C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


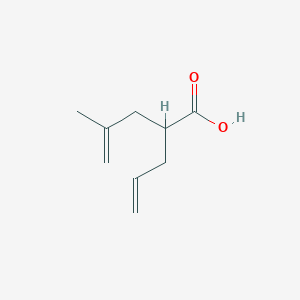
![Benzoic acid, 2-[[(phenylamino)thioxomethyl]amino]-, methyl ester](/img/structure/B14348984.png)
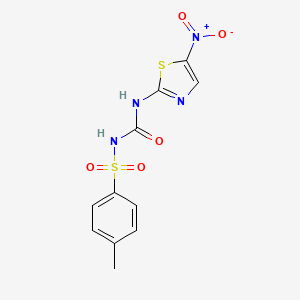

![Methyl 2-{(E)-[(4-methylphenyl)imino]methyl}benzoate](/img/structure/B14349004.png)
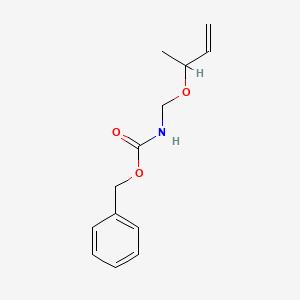
![4-({2-tert-Butyl-4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy}carbonyl)benzoate](/img/structure/B14349010.png)
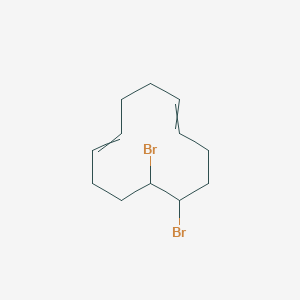

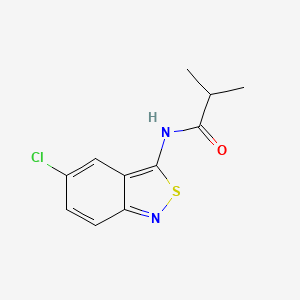
![[2-(4-Bromophenoxy)ethyl]propanedioic acid](/img/structure/B14349040.png)
